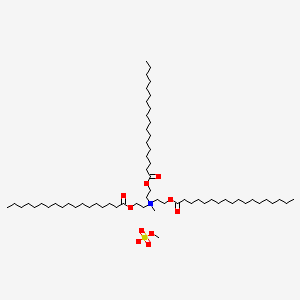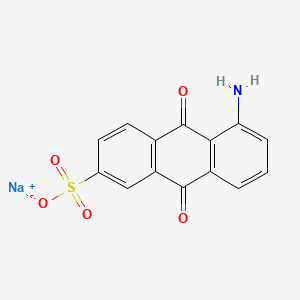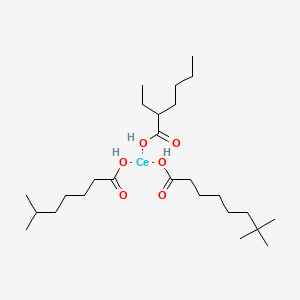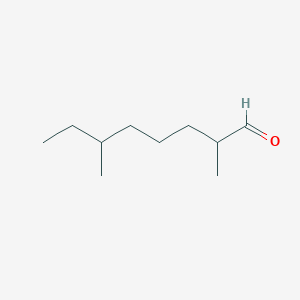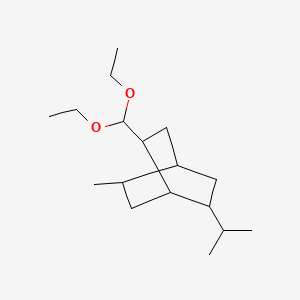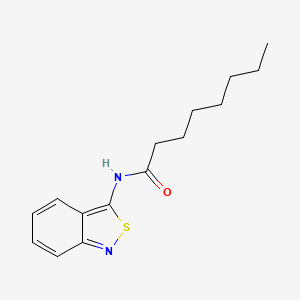
N-(2,1-Benzisothiazol-3-yl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1-Benzisothiazol-3-yl)octanamide is a chemical compound that belongs to the class of benzisothiazole derivatives. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzisothiazole ring attached to an octanamide group, which imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)octanamide typically involves the reaction of 2-aminobenzenethiol with octanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzisothiazole derivatives
Substitution: Substituted benzisothiazole derivatives
Applications De Recherche Scientifique
N-(2,1-Benzisothiazol-3-yl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound may interfere with cellular signaling pathways, leading to its potential therapeutic effects in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamides: Known for their antimicrobial activity against bacteria and algae.
1,2-Benzisothiazol-3-one derivatives: Widely used as preservatives and antimicrobial agents.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)octanamide stands out due to its unique octanamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
67019-26-5 |
|---|---|
Formule moléculaire |
C15H20N2OS |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N-(2,1-benzothiazol-3-yl)octanamide |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)16-15-12-9-7-8-10-13(12)17-19-15/h7-10H,2-6,11H2,1H3,(H,16,18) |
Clé InChI |
JCMYZZPPHSHZQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=C2C=CC=CC2=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


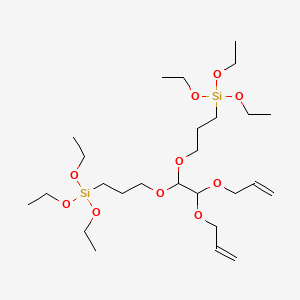
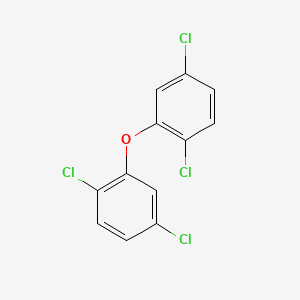
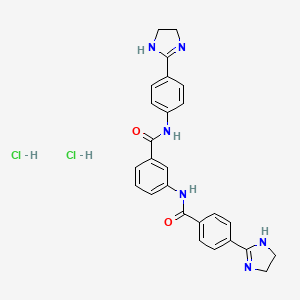

![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)


